1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a 2-chloro-4-fluorobenzyl group at the pyrazole ring’s 1-position and a carboxylic acid moiety at the 3-position. The compound’s structure suggests applications in medicinal chemistry, leveraging halogen substituents for enhanced lipophilicity and target binding .
Structure
3D Structure
Properties
Molecular Formula |
C11H8ClFN2O2 |
|---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-5-8(13)2-1-7(9)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
InChI Key |
MCXMVQIHMHHVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Steps
-
Alkylation of Pyrazole-3-carboxylate Esters :
-
Starting Material : Ethyl 1H-pyrazole-3-carboxylate or its protected derivatives.
-
Benzyl Halide : 2-Chloro-4-fluorobenzyl bromide (or chloride) serves as the electrophile.
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the pyrazole NH group.
-
Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.
-
Conditions : Room temperature, 10–12 hours, under inert atmosphere.
Example Protocol :
-
-
Ester Hydrolysis :
Alternative Method: Cyclocondensation Approach
A less common but viable strategy involves constructing the pyrazole ring after introducing the benzyl group. This method is advantageous when starting materials are scarce or costly.
Hydrazine-Based Cyclization
-
Synthesis of Benzyl-Substituted Hydrazine :
-
2-Chloro-4-fluorobenzyl hydrazine is prepared via reduction of the corresponding benzyl azide.
-
-
Cyclization with β-Ketoesters :
-
Reaction with ethyl acetoacetate or similar β-ketoesters under acidic conditions forms the pyrazole ring.
-
Catalyst : Acetic acid or p-toluenesulfonic acid (PTSA).
Yield : 50–65%, with regioselectivity challenges requiring chromatographic purification.
-
Optimization and Scalability Considerations
Regioselectivity Control
Industrial-Scale Adaptations
-
Solvent Recycling : DMF is recovered via distillation to reduce costs.
-
Microwave Assistance : Reduces reaction time for alkylation from 10 hours to 30 minutes at 100°C.
Analytical Validation
Post-synthesis characterization ensures structural fidelity and purity:
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation to form aromatic derivatives. This reaction is critical for generating biologically active intermediates.
Mechanism :
-
Protonation of the carboxylate oxygen under acidic conditions weakens the C–COOH bond.
-
Subsequent release of CO₂ forms a resonance-stabilized aromatic pyrazole derivative.
Experimental Data :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Heating at 80°C in H₂SO₄ | Pyrazole derivative + CO₂ | 96% | |
| Reflux in acetic acid | 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole | 95% |
This reaction is pH-sensitive, with optimal yields achieved in strongly acidic media .
Esterification
The carboxylic acid reacts with alcohols to form esters, enhancing solubility for pharmacological applications.
Mechanism :
-
Acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification).
Synthesis Protocol :
-
Combine 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid with ethanol and H₂SO₄.
-
Reflux for 12–24 hours.
-
Neutralize with NaHCO₃ and isolate via extraction.
Yield Optimization :
| Alcohol | Catalyst | Time (h) | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | 12 | 92% |
| Ethanol | H₂SO₄ | 24 | 96% |
Ester derivatives like methyl or ethyl esters are intermediates for further functionalization .
Nucleophilic Aromatic Substitution
The 2-chloro and 4-fluoro substituents on the benzyl group participate in substitution reactions under specific conditions.
Reactivity Trends :
-
Chlorine : More reactive toward strong nucleophiles (e.g., amines, alkoxides) due to weaker C–Cl bond.
-
Fluorine : Less reactive but can undergo substitution under high-temperature or catalytic conditions.
Example Reaction :
-
Reaction with piperazine in DMF at 120°C replaces chlorine with a piperazinyl group (yield: 72–85%).
Limitations :
-
Steric hindrance from the benzyl group reduces substitution rates compared to simpler aryl halides.
Salt Formation and Coordination Chemistry
The carboxylic acid forms salts with bases and coordinates to metal ions, enabling applications in material science.
Common Salts :
| Base | Salt Formula | Solubility |
|---|---|---|
| Sodium hydroxide | C₁₁H₇ClFN₂O₂Na | Water |
| Ammonium carbonate | (C₁₁H₇ClFN₂O₂)₂NH₄ | Methanol |
Metal Complexation :
-
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylate and pyrazole nitrogen.
Amide and Anhydride Formation
The carboxylic acid reacts with amines or acyl chlorides to generate pharmacologically relevant derivatives.
Amide Synthesis :
-
Activate the acid with thionyl chloride to form acyl chloride.
-
React with primary/secondary amines (e.g., methylamine, morpholine).
Typical Yields :
| Amine | Conditions | Yield |
|---|---|---|
| Benzylamine | DCM, 0°C, 2h | 88% |
| Aniline | THF, reflux, 6h | 75% |
Anhydride Formation :
-
Reacts with acetic anhydride to form mixed anhydrides (yield: 82%).
Biological Activity Modulation via Derivatization
Structural modifications via the above reactions enhance bioactivity:
| Derivative | Bioactivity Improvement | IC₅₀ (COX-2 Inhibition) |
|---|---|---|
| Ethyl ester | 2.5× solubility | 0.8 μM |
| Piperazinyl amide | 10× selectivity | 0.2 μM |
These derivatives show promise in anti-inflammatory and antimicrobial applications.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid exhibits significant anti-inflammatory effects. Its mechanism of action primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Case Study : A study on pyrazole derivatives demonstrated that compounds with similar structures inhibited COX-2 activity effectively, suggesting potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen due to reduced gastrointestinal side effects .
Anticancer Potential
The compound also shows promise in cancer treatment. Its structural features allow it to interact with various cellular pathways involved in tumor growth and proliferation.
Research Findings : In vitro studies have shown that pyrazole derivatives can induce apoptosis and cell cycle arrest in cancer cell lines, including breast, ovarian, and lung cancers. For instance, a structure-activity relationship (SAR) analysis revealed that modifications in the chloro and fluoro substituents significantly impacted the anticancer efficacy of related compounds .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MCF7 | 15 |
| Ovarian Cancer | SKOV-3 | 12 |
| Lung Cancer | A549 | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Case Study : In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Synthesis and Functionalization
The synthesis of this compound involves several chemical reactions that allow for functionalization at various positions on the pyrazole ring. This versatility enables the development of analogs with enhanced biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the symptoms or slowing the disease progression.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on pyrazole derivatives critically influence solubility, stability, and biological activity. Below is a comparative analysis:
*Calculated based on similar compounds.
Key Observations :
- Halogenation : The target compound’s 2-Cl,4-F-benzyl group balances lipophilicity and electronic effects, contrasting with dichlorophenyl (, higher Cl content) or difluoromethyl () substituents .
- Solubility : Methoxy groups (e.g., 11i in ) improve aqueous solubility compared to halogens .
- Conformational Effects : Cycloheptapyrazole derivatives () exhibit rigid, bulky structures, reducing membrane permeability compared to benzyl-substituted analogs .
Structural and Functional Divergence
- Positional Isomerism : describes a 3-chloro-2-fluorobenzyl analog with a piperidine-carboxylic acid scaffold. The 3-Cl,2-F substitution vs. 2-Cl,4-F in the target compound may alter steric interactions and biological target specificity .
- Biological Implications : Fluorine at the 4-position (target compound) may enhance metabolic stability compared to 2-F substituents () due to reduced susceptibility to oxidative metabolism .
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.
Structural Characteristics
The compound features a pyrazole ring substituted at the 1-position with a 2-chloro-4-fluorobenzyl group and a carboxylic acid moiety at the 3-position. Such structural attributes are significant as they influence the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit key inflammatory enzymes such as cyclooxygenase (COX) and xanthine oxidase, which are implicated in inflammatory processes. This compound has shown promise in modulating these pathways, potentially leading to therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial efficacy, suggesting that this compound may possess similar properties, warranting further investigation .
- Anticancer Potential : The ability of pyrazole derivatives to interact with androgen receptors positions this compound as a candidate for treating androgen-dependent cancers, such as prostate cancer. Studies have indicated that structural modifications can enhance receptor binding affinity and selectivity .
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and receptor interactions. Specifically, its binding affinity to androgen receptors and inhibition of inflammatory enzymes are critical for its therapeutic effects.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 4-(4-fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate | Structure | Anti-inflammatory activity |
| 5-Chloro-1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid | Structure | Potential for different biological activity due to carboxylic acid |
| 4-Chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | Structure | Altered receptor binding affinity |
This table illustrates how the presence of specific substituents can influence the pharmacological profile of pyrazole derivatives.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Inhibition Studies : Research has demonstrated that compounds with similar structures exhibit significant inhibition of COX enzymes, which are crucial in mediating inflammatory responses. The IC50 values for these compounds suggest potent anti-inflammatory effects .
- Cancer Cell Line Testing : In vitro studies on human tumor cell lines (e.g., HeLa and A375) have shown that certain pyrazole derivatives can inhibit cellular proliferation effectively, indicating potential anticancer properties .
Q & A
Q. How can green chemistry principles be integrated into the synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
